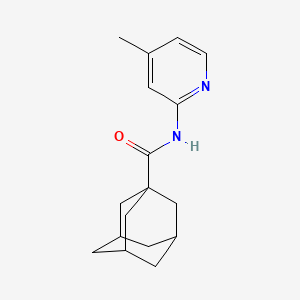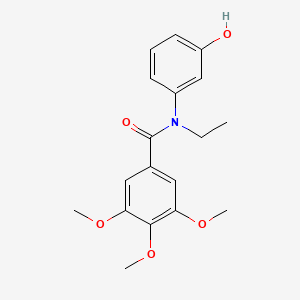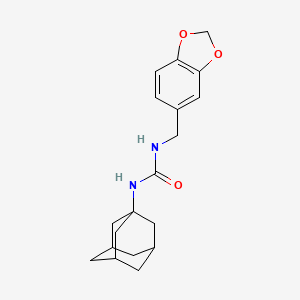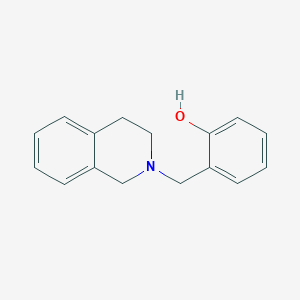
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate activity in the brain. Memantine works by blocking the overstimulation of NMDA receptors, which can cause damage to neurons and contribute to the progression of Alzheimer's disease.
作用機序
Memantine works by blocking the overstimulation of NMDA receptors, which are involved in learning and memory processes. In Alzheimer's disease, excess glutamate activity can lead to excitotoxicity, which can cause damage to neurons and contribute to disease progression. By blocking NMDA receptors, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide can reduce glutamate activity and protect neurons from excitotoxicity.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. Memantine has also been shown to improve synaptic plasticity, which is important for learning and memory processes. In clinical studies, this compound has been shown to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
実験室実験の利点と制限
Memantine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical and clinical settings. Memantine is also readily available and relatively inexpensive. However, there are limitations to using N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide in lab experiments. Memantine has a complex mechanism of action that is not fully understood, which can make it difficult to interpret results. Memantine also has a narrow therapeutic window, which can make it challenging to dose accurately.
将来の方向性
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the identification of biomarkers that can be used to predict response to this compound and other NMDA receptor antagonists. Additionally, there is a need for more research on the long-term effects of this compound and other NMDA receptor antagonists on cognitive function and disease progression in patients with Alzheimer's disease.
合成法
Memantine is synthesized from 1-adamantylamine and 4-methyl-2-nitropyridine. The reaction takes place in the presence of a reducing agent, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is then purified by recrystallization to obtain N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide as a white crystalline solid.
科学的研究の応用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. In preclinical studies, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide has been shown to protect neurons from excitotoxicity and oxidative stress, which are both implicated in the pathogenesis of Alzheimer's disease. Memantine has also been studied for its potential to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-18-15(4-11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURTNYIGOKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)
![3-amino-6,6-dimethyl-2-(4-nitrobenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4995196.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)

![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
